Tert-butyl 4-((2-chloro-5-(oxazol-2-YL)pyridin-4-YL)amino)piperidine-1-carboxylate
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Overview
Description
Tert-butyl 4-((2-chloro-5-(oxazol-2-YL)pyridin-4-YL)amino)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring, a pyridine ring, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 4-((2-chloro-5-(oxazol-2-YL)pyridin-4-YL)amino)piperidine-1-carboxylate typically involves multiple steps. The starting materials often include tert-butyl 4-hydroxypiperidine-1-carboxylate and 2-chloro-5-(oxazol-2-YL)pyridine. The reaction conditions may involve the use of various reagents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced chemical engineering techniques to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-((2-chloro-5-(oxazol-2-YL)pyridin-4-YL)amino)piperidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary widely depending on the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized form of the compound, while reduction could yield a more reduced form .
Scientific Research Applications
Tert-butyl 4-((2-chloro-5-(oxazol-2-YL)pyridin-4-YL)amino)piperidine-1-carboxylate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may be used in studies involving enzyme inhibition or receptor binding.
Industry: It can be used in the development of new materials or as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of Tert-butyl 4-((2-chloro-5-(oxazol-2-YL)pyridin-4-YL)amino)piperidine-1-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and altering their activity, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
Tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate: This compound also features a piperidine ring and is used in various chemical syntheses.
2-tert-Butyl-4-(4-chlorophenyl)oxazole: This compound contains an oxazole ring and has been studied for its biological activities.
Uniqueness
What sets Tert-butyl 4-((2-chloro-5-(oxazol-2-YL)pyridin-4-YL)amino)piperidine-1-carboxylate apart is its unique combination of structural features, which may confer specific biological activities or chemical reactivity that are not observed in similar compounds .
Properties
Molecular Formula |
C18H23ClN4O3 |
---|---|
Molecular Weight |
378.9 g/mol |
IUPAC Name |
tert-butyl 4-[[2-chloro-5-(1,3-oxazol-2-yl)pyridin-4-yl]amino]piperidine-1-carboxylate |
InChI |
InChI=1S/C18H23ClN4O3/c1-18(2,3)26-17(24)23-7-4-12(5-8-23)22-14-10-15(19)21-11-13(14)16-20-6-9-25-16/h6,9-12H,4-5,7-8H2,1-3H3,(H,21,22) |
InChI Key |
AJDZBQVOXFSZJG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NC2=CC(=NC=C2C3=NC=CO3)Cl |
Origin of Product |
United States |
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